molecular formula C23H23N5O3 B2636282 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 1251618-99-1

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide

Katalognummer: B2636282
CAS-Nummer: 1251618-99-1
Molekulargewicht: 417.469
InChI-Schlüssel: NCPIMSNNIFBSRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide features a hybrid heterocyclic core combining a triazolo-pyrimidine scaffold with a substituted acetamide side chain. Key structural attributes include:

  • Triazolo-pyrimidine core: A fused bicyclic system with a 1,2,4-triazole ring and pyrimidine moiety, functionalized with a 4-methoxyphenyl group at position 7 and a methyl group at position 3.
  • Acetamide side chain: An N-(4-methylbenzyl)acetamide group linked to the triazolo-pyrimidine core, likely influencing solubility and target-binding interactions.

Eigenschaften

IUPAC Name

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-4-6-17(7-5-15)13-24-22(29)14-27-23(30)28-16(2)25-20(12-21(28)26-27)18-8-10-19(31-3)11-9-18/h4-12H,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPIMSNNIFBSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Substitution Reactions: Introduction of the methoxyphenyl and methyl groups through substitution reactions.

    Acetamide Formation: The final step involves the acylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Critical Analysis of Evidence

  • : Highlights the role of 4-methoxyphenyl groups in stabilizing heterocyclic systems via resonance, a feature shared with the target compound .
  • : Demonstrates the utility of Cs₂CO₃ in facilitating coupling reactions, suggesting alternative synthetic pathways for acetamide derivatives .
  • : Provides structural analogs with simplified cores, underscoring the trade-off between complexity and synthetic feasibility .

Biologische Aktivität

The compound 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide is a derivative of triazolo-pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the formation of the triazolo-pyrimidine core. The presence of functional groups such as methoxy and methyl enhances its biological activity. The structural formula can be represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_2

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines including MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cells.

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50 (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73
10bMCF-719.4
10eMCF-714.5

These findings indicate that modifications in the aryl group significantly influence the potency of these compounds against cancer cells. The presence of a methoxy group has been correlated with increased antitumor activity.

The mechanism by which these compounds exert their anticancer effects is still under investigation. However, it is hypothesized that they may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling proteins involved in cell proliferation and survival.

In silico studies have suggested that these compounds can interact with important targets such as epidermal growth factor receptor (EGFR) and phosphatidylinositol-3 kinase (PI3K), which are critical in cancer signaling pathways. Molecular docking studies have indicated favorable binding affinities for these targets, suggesting a potential mechanism for their anticancer activity.

Case Studies

Several case studies have highlighted the efficacy of triazolo-pyrimidine derivatives in preclinical settings:

  • Study on MDA-MB-231 Cells : A derivative was tested for its ability to inhibit cell proliferation, showing an IC50 value significantly lower than that of standard chemotherapy agents like Cisplatin.
  • MCF-7 Cell Line Analysis : Another derivative demonstrated enhanced cytotoxicity compared to traditional agents, indicating a promising alternative for breast cancer treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.